molecular formula C13H17NO3 B12606647 Methyl 3-(2-ethoxyanilino)but-2-enoate CAS No. 885469-89-6

Methyl 3-(2-ethoxyanilino)but-2-enoate

Cat. No.: B12606647
CAS No.: 885469-89-6
M. Wt: 235.28 g/mol
InChI Key: VEZFAYUTCAUJSG-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethoxyanilino)but-2-enoate is an organic compound with the molecular formula C13H17NO3 It is a derivative of butenoic acid and is characterized by the presence of an ethoxy group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-ethoxyanilino)but-2-enoate can be synthesized from methyl 3-oxobutanoate and 4-ethoxybenzenamine using a catalytic amount of indium(III) bromide (InBr3) under solvent-free conditions . The reaction involves the formation of a β-enamino ester, which is facilitated by the catalytic action of InBr3. The reaction conditions are typically mild, and the product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. The use of catalytic processes and solvent-free conditions can be advantageous in industrial settings due to their cost-effectiveness and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethoxyanilino)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 3-(2-ethoxyanilino)but-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(2-ethoxyanilino)but-2-enoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-ethoxyanilino)but-2-enoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

885469-89-6

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 3-(2-ethoxyanilino)but-2-enoate

InChI

InChI=1S/C13H17NO3/c1-4-17-12-8-6-5-7-11(12)14-10(2)9-13(15)16-3/h5-9,14H,4H2,1-3H3

InChI Key

VEZFAYUTCAUJSG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=CC(=O)OC)C

Origin of Product

United States

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